2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-28-15-8-6-7-14(13-15)23-21(27)25-19-12-5-4-11-18(19)24-20(26)16-9-2-3-10-17(16)22/h2-13H,1H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPOORSQDENLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(3-methoxyphenyl)urea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include hydroxylated derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in developing novel compounds with tailored properties.
Biology
- Enzyme Inhibition Studies: Research has indicated that 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide may act as an enzyme inhibitor. Studies have focused on its interactions with specific enzymes, potentially leading to applications in drug development.
Medicine
- Therapeutic Potential: The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making it a candidate for further pharmacological investigation.
Industrial Applications
- Material Development: In industrial settings, this compound can be utilized in the formulation of new materials, particularly those requiring specific chemical properties such as thermal stability or reactivity.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of similar benzamide derivatives, demonstrating significant activity against specific targets. The findings suggest that structural modifications akin to those in 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide enhance binding affinity and selectivity towards these enzymes .
Case Study 2: Anticancer Activity
Research conducted at a prominent cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide moiety’s substitution pattern critically influences molecular conformation and target interactions:
Modifications to the Ureido Group
The ureido linker’s connectivity and adjacent groups dictate solubility and target affinity:
Aromatic Substituent Effects
The terminal aromatic group’s substituents modulate electronic and hydrophobic interactions:
- Electron-Donating vs. In contrast, trifluoromethyl or chloro groups (e.g., 7m, 7o) increase hydrophobicity and may enhance membrane permeability .
Physicochemical and Functional Implications
- Molecular Weight : Ureido-benzamide derivatives typically range between 300–500 g/mol (e.g., 7l at 302.1 , 10k at 582.1 ). The target compound likely falls within this range, balancing bioavailability and target engagement.
- Solubility : Methoxy and urea groups enhance water solubility compared to halogenated analogues (e.g., 7o ), though piperazine-containing derivatives () may exhibit superior solubility .
- Conformational Preferences : The trans-amide conformation observed in chlorinated benzamides () likely applies to the target compound, stabilizing planar urea and amide groups for optimal target interactions .
Biological Activity
2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide involves several key steps:
- Formation of Intermediate Compounds : The initial step typically involves reacting 2-chlorobenzoyl chloride with 2-chloroaniline to create an intermediate. This is followed by a reaction with 3-methoxyphenyl isocyanate to yield the final product.
- Reaction Conditions : Common solvents for these reactions include dichloromethane or toluene, with temperatures maintained between 20°C and 70°C.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor functions through specific interactions. These mechanisms can modulate various biochemical pathways, leading to significant biological effects .
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against Bovine Viral Diarrhea Virus (BVDV). In vitro assays demonstrated that certain derivatives exhibited promising antiviral activity, with effective concentrations (EC50) indicating significant inhibition of viral replication .
Cytotoxicity and Selectivity
Cytotoxicity assays are crucial for assessing the safety profile of the compound. In studies involving MDBK cells, the compound's cytotoxic effects were measured using the MTT assay. The results indicated that while some derivatives showed high antiviral activity, they also exhibited varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .
Case Studies
- Antiviral Efficacy : A study reported on a series of benzimidazole derivatives where the substitution patterns significantly influenced antiviral activity. Compounds with specific substitutions exhibited EC50 values ranging from 0.09 to 41 µM against BVDV, suggesting that structural modifications can enhance antiviral potency .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the benzamide scaffold could optimize both antiviral efficacy and selectivity against viral strains while minimizing cytotoxic effects .
Comparative Analysis
| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.09 | 10 | 111.11 |
| Compound B | 41 | 50 | 1.22 |
| Compound C | >100 | >100 | N/A |
This table summarizes the antiviral efficacy (EC50) and cytotoxicity (CC50) of various derivatives compared to 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide, illustrating the importance of selectivity in drug design.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via multi-step reactions involving urea formation and benzamide coupling. A key intermediate involves reacting 3-methoxyphenyl isocyanate with 2-aminophenyl precursors under anhydrous conditions (e.g., pyridine as a base, reflux in ethanol). For example, methoxyamine hydrochloride has been used to introduce methoxyimino groups in related benzamides under pyridine at 90°C . Purification typically employs column chromatography (methanol/chloroform gradients) to isolate the urea-linked product. Yield optimization requires strict control of stoichiometry, inert atmospheres (argon/nitrogen), and temperature during coupling steps .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- NMR (¹H/¹³C): Essential for confirming urea (–NH–CO–NH–) and benzamide (–CONH–) linkages. Aromatic protons in the 3-methoxyphenyl group appear as distinct singlets (~δ 3.8 ppm for OCH₃), while urea NH protons resonate near δ 8–9 ppm .
- X-ray crystallography: Resolves spatial arrangements, such as planarity of the urea moiety and intermolecular hydrogen bonding, critical for understanding conformational stability. SHELX software is widely used for refinement .
- Mass spectrometry (ESI–MS): Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
Advanced Research Questions
Q. How does the 3-methoxyphenyl ureido group influence bioactivity, and what in vitro assays are suitable for evaluating pharmacological potential?
The 3-methoxyphenyl group enhances lipophilicity and π-π stacking with aromatic residues in enzyme binding pockets. For example, similar benzamides inhibit bacterial enzymes like acps-pptase by mimicking substrate interactions . Recommended assays:
- Enzyme inhibition: Measure IC₅₀ values using fluorogenic substrates or radiolabeled ATP analogues.
- Cellular proliferation assays: Assess cytotoxicity in target cell lines (e.g., pulmonary arterial hypertension models) with calcilytic analogs .
- Thermodynamic solubility assays: Quantify solubility in PBS or simulated biological fluids to guide formulation .
Q. What computational modeling approaches can predict the compound’s binding affinity to target enzymes, and how do these models align with experimental data?
- Molecular docking (AutoDock Vina, Glide): Predicts binding poses in enzyme active sites. For instance, trifluoromethyl analogs show high affinity for bacterial targets via hydrophobic and halogen bonding .
- MD simulations (GROMACS): Evaluates stability of ligand-enzyme complexes over 100-ns trajectories. Discrepancies between predicted and experimental IC₅₀ values may arise from solvent effects or protonation state variability .
- Free-energy perturbation (FEP): Quantifies substituent effects (e.g., chloro vs. methoxy) on binding energy .
Q. How can researchers resolve discrepancies in reported biological activity data for urea-linked benzamides?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:
- Orthogonal validation: Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .
- Dose-response curves: Use Hill slopes to identify non-specific binding at high concentrations .
- Metabolite profiling (LC-MS): Detect degradation products that may interfere with assays .
Q. What are the critical considerations for designing analogues to enhance solubility while maintaining target affinity?
- Substituent modifications: Introduce polar groups (e.g., –OH, –SO₃H) on the benzamide ring without disrupting urea hydrogen bonding. Methyl ester prodrugs (e.g., methyl 2-aminothiazole carboxylates) improve bioavailability .
- Salt formation: Hydrochloride salts of aminoethylbenzamides enhance aqueous solubility by 2–3 orders of magnitude .
- Co-crystallization: Screen with cyclodextrins or PEG-based polymers to stabilize amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
